Diethyl [amino(methylamino)methylidene]propanedioate

Catalog No.
S6423239
CAS No.
61638-36-6
M.F
C9H16N2O4
M. Wt
216.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl [amino(methylamino)methylidene]propanedioa...

CAS Number

61638-36-6

Product Name

Diethyl [amino(methylamino)methylidene]propanedioate

IUPAC Name

ethyl (Z)-3-ethoxy-3-hydroxy-2-(N'-methylcarbamimidoyl)prop-2-enoate

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

InChI

InChI=1S/C9H16N2O4/c1-4-14-8(12)6(7(10)11-3)9(13)15-5-2/h12H,4-5H2,1-3H3,(H2,10,11)/b8-6-

InChI Key

GPJBLGRFDAOHBW-VURMDHGXSA-N

SMILES

CCOC(=C(C(=NC)N)C(=O)OCC)O

Canonical SMILES

CCOC(=C(C(=NC)N)C(=O)OCC)O

Isomeric SMILES

CCO/C(=C(/C(=NC)N)\C(=O)OCC)/O

The exact mass of the compound diethyl [amino(methylamino)methylene]malonate is 216.11100700 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl [amino(methylamino)methylidene]propanedioate is an organic compound characterized by its complex molecular structure, which includes an amino group and a methylamino moiety attached to a propanedioate backbone. Its molecular formula is C9H16N2O4C_9H_{16}N_2O_4 with a molecular weight of approximately 216.23 g/mol . The compound is recognized for its versatility in

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
  • Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride, leading to the production of amines or alcohols.
  • Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions, allowing for the replacement of the amino group with other nucleophiles such as halides or alkoxides.

These reactions highlight the compound's potential as a versatile building block in organic synthesis.

Preliminary studies suggest that Diethyl [amino(methylamino)methylidene]propanedioate may exhibit various biological activities. It has been explored for its potential pharmacological properties, including anti-inflammatory and anticancer effects. The interaction of this compound with biological molecules makes it a candidate for further studies in medicinal chemistry.

The synthesis of Diethyl [amino(methylamino)methylidene]propanedioate typically involves:

  • Starting Materials: The reaction usually begins with diethyl malonate and an appropriate amine.
  • Reaction Conditions: A common method includes the use of sodium ethoxide as a base in ethanol as a solvent. The process often involves forming an enolate intermediate that reacts with the amine to yield the final product.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance efficiency and control over reaction parameters, ensuring consistent product quality.

Diethyl [amino(methylamino)methylidene]propanedioate has diverse applications:

  • Organic Synthesis: It serves as a valuable building block for synthesizing complex organic molecules.
  • Medicinal Chemistry: Its potential therapeutic properties make it a candidate for drug development targeting specific diseases.
  • Material Science: The compound is used in creating novel materials, including polymers and coatings that require specific functional properties.

The mechanism of action for Diethyl [amino(methylamino)methylidene]propanedioate involves its interaction with various biological targets, including enzymes and receptors. This interaction can lead to modulation of enzyme activity or receptor signaling, potentially impacting cellular processes. Ongoing research aims to elucidate these interactions further and understand their implications in biological systems.

Several compounds share structural similarities with Diethyl [amino(methylamino)methylidene]propanedioate. Here are some notable examples:

Compound NameKey FeaturesDistinguishing Factors
Diethyl [methyl(phenyl)amino]methylidene]propanedioateContains a phenyl groupDifferent biological activity profile
Diethyl [4-(prop-2-yn-1-yloxy)benzylidene]propanedioateFeatures a prop-2-yn-1-yloxy groupUnique reactivity due to alkyne functionality
1,3-Diethyl 2-{[(2-methylphenyl)amino]methylidene}propanedioateContains a methyl-substituted phenyl groupVarying pharmacological properties compared to Diethyl [amino(methylamino)methylidene]propanedioate

Diethyl [amino(methylamino)methylidene]propanedioate stands out due to its specific amino and methylamino substituents, which confer distinct chemical reactivity and potential biological activity compared to these similar compounds. This uniqueness positions it as a valuable entity in both research and application contexts.

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

216.11100700 g/mol

Monoisotopic Mass

216.11100700 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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